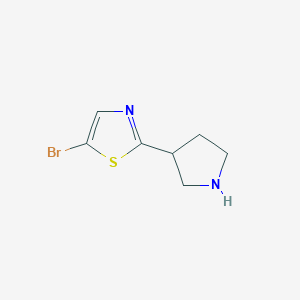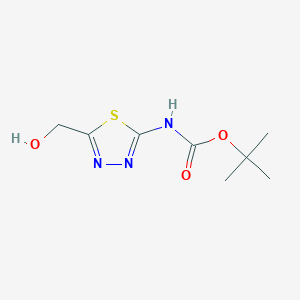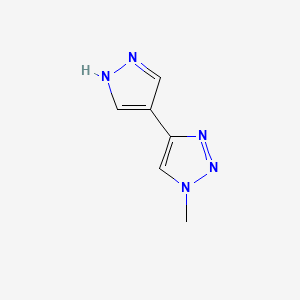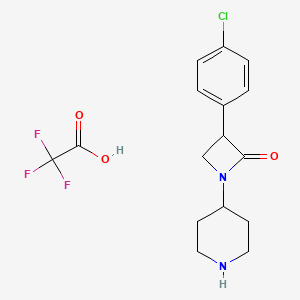
1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups and a cyclopentane carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . The pyrazole intermediate can then be further functionalized to introduce the cyclopentane carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar in structure but lacks the cyclopentane ring.
Cyclopentane carboxylic acid: Lacks the pyrazole ring but shares the cyclopentane carboxylic acid moiety.
Uniqueness: 1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid is unique due to the combination of the pyrazole ring and the cyclopentane carboxylic acid group, which imparts distinct chemical and biological properties not found in the individual components.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
1-(1,3-dimethylpyrazol-4-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-8-9(7-13(2)12-8)11(10(14)15)5-3-4-6-11/h7H,3-6H2,1-2H3,(H,14,15) |
Clave InChI |
VLUKVASOTUKPBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1C2(CCCC2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


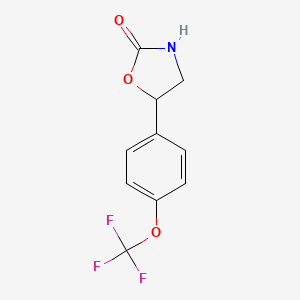

![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)

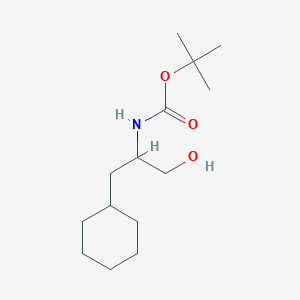
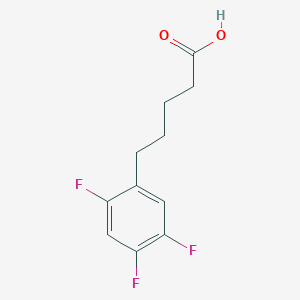

![(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride](/img/structure/B13589427.png)
